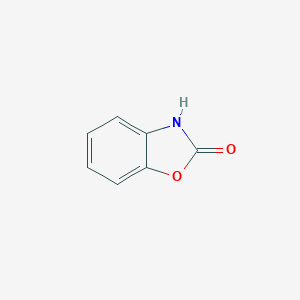
2-Benzoxazolinone
Cat. No. B145934
Key on ui cas rn:
59-49-4
M. Wt: 135.12 g/mol
InChI Key: ASSKVPFEZFQQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06828341B2
Procedure details


A mixture of oxazolidinone of formula 32 (1.00 g, 2.25 mmol) and 10% Pd/C (150 mg) in THF (50 mL) was shaken under an atmosphere of H2 at 50 psi for 3 hours. The reaction vessel was flushed with N2, then Et3N (1.25 mL) and COCl2 (1.20 mL of a 20% solution in toluene, 2.25 mmol) were added and the reaction stirred for 2 hours. The reaction was quenched with saturated NaHCO3, filtered, and the THF removed under reduced pressure. The aqueous solution was extracted with EtOAc. The organic layer was dried (Na2SO4) and the solvent removed under reduced pressure. Purification by chromatography (silica gel 1:2 to 4:5 EtOAc: hexanes) gave a benzoxazolidinone intermediate (510 mg, 65%): 1H NMR (500 MHz, CD3OD+CDCl3) δ 7.59 (br s, 1H), 7.22 (d, J=8 Hz, 1H), 7.06 (d, J=8 Hz, 1H), 4.76-4.70 (m, 2H), 4.16-4.07 (m, 1H), 3.88-3.84 (m, 1H), 3.44 (br s, 2H), 1.41 (s, 9H); CI-MS (m/z): 350 [M+H]+.

[Compound]
Name
formula 32
Quantity
1 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].[CH2:7]1[CH2:11]O[CH2:9][CH2:8]1>[Pd]>[O:1]1[C:5]2[CH:11]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(NCC1)=O
|
[Compound]
|
Name
|
formula 32
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was shaken under an atmosphere of H2 at 50 psi for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel was flushed with N2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Et3N (1.25 mL) and COCl2 (1.20 mL of a 20% solution in toluene, 2.25 mmol) were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with saturated NaHCO3
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the THF removed under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography (silica gel 1:2 to 4:5 EtOAc: hexanes)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(NC2=C1C=CC=C2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 510 mg | |
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

